![molecular formula C8H10N2OS B2423921 4-Methylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one CAS No. 28670-82-8](/img/structure/B2423921.png)
4-Methylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido [2,3-d]pyrimidin-5-ones and pyrido [2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido [2,3-d]pyrimidin-5-ones or pyrido [2,3-d]pyrimidin-7-ones (containing an intact SMe group or resulting in its substitution with OBu group), depending on the nature of the acyl group .Molecular Structure Analysis
The molecular structure of 4-Methylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one consists of a pyrimidinone ring fused with a cyclopentane ring. The molecule also contains a methylsulfanyl (CH3-S-) group attached to the pyrimidinone ring.Chemical Reactions Analysis
The chemical reactivity of 4-Methylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one and its derivatives has been explored in the context of electrophilic substitution reactions . It was demonstrated that prior oxidation of the SMe group with m-chloroperbenzoic acid allowed for simpler introduction of the NHBn moiety .科学的研究の応用
Antiproliferative Agents
Pyrido [2,3-d]pyrimidin-5-one derivatives: , which include compounds related to our target molecule, exhibit promising antiproliferative activity. These agents interfere with cell growth and division, making them potential candidates for cancer treatment. Notably, the compound API-1 belongs to this class and shows significant antiproliferative effects .
Tyrosine Kinase Inhibitors (TKIs)
Pyrido [2,3-d]pyrimidin-7-one derivatives: have garnered attention as tyrosine kinase inhibitors (TKIs). These compounds specifically target enzymes involved in cell signaling pathways, including cancer-related kinases. For instance, TKI-28 is a notable pyrido [2,3-d]pyrimidin-7-one derivative with potential therapeutic applications .
Cyclin-Dependent Kinase (CDK) Inhibitors
Another exciting application lies in the realm of cyclin-dependent kinase (CDK) inhibition . CDKs play a crucial role in cell cycle regulation, and inhibiting them can halt cell division. Certain pyrido [2,3-d]pyrimidin-7-one derivatives exhibit CDK4 inhibitory activity, making them valuable tools for cancer research and drug development .
Antimicrobial Properties
Pyrido [2,3-d]pyrimidines, including our compound, have demonstrated antimicrobial activity . These molecules could potentially combat bacterial, fungal, or viral infections. Researchers continue to explore their mechanisms of action and optimize their efficacy .
Anti-Inflammatory and Analgesic Effects
Some pyrido [2,3-d]pyrimidines exhibit anti-inflammatory and analgesic properties. These compounds may help manage pain and inflammation associated with various conditions. Understanding their mode of action could lead to novel therapeutic interventions .
Hypotensive Agents
Certain pyrido [2,3-d]pyrimidines have been investigated for their hypotensive effects. These compounds may help regulate blood pressure and cardiovascular health. Further studies are needed to uncover their precise mechanisms and potential clinical applications .
Antihistaminic Activity
Lastly, pyrido [2,3-d]pyrimidines have been explored as potential antihistaminic agents . These compounds could mitigate allergic reactions by blocking histamine receptors. Their development may contribute to improved allergy treatments .
特性
IUPAC Name |
4-methylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-12-7-5-3-2-4-6(5)9-8(11)10-7/h2-4H2,1H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCFGBPBAGFDBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)NC2=C1CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2423841.png)
![4-[(3,4-dichlorobenzyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2423842.png)
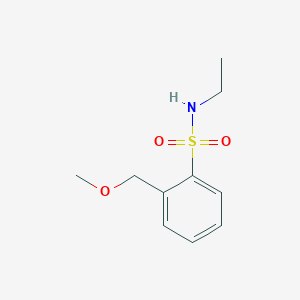


![14-Butyl-5,6,8,9-tetrahydro-7-phenyl-dibenz[c,h]acridinium perchlorate](/img/structure/B2423850.png)
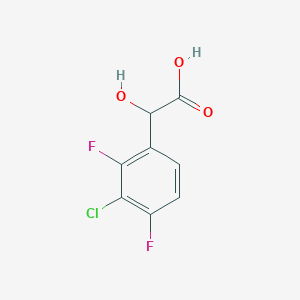
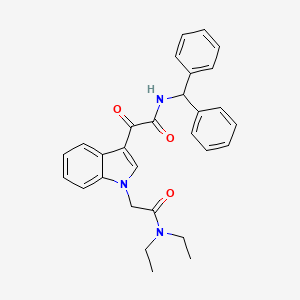


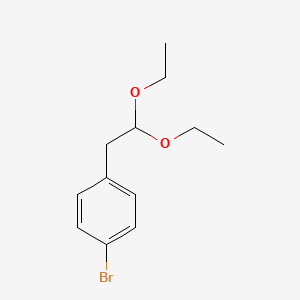
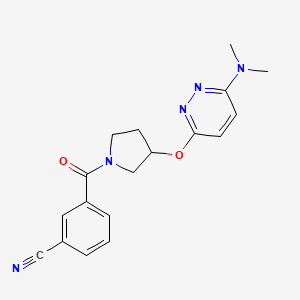
![7-(2-chloro-6-fluorobenzyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2423860.png)
![2-chloro-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide](/img/structure/B2423861.png)